4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol
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Overview
Description
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups
Preparation Methods
The synthesis of 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazolo[1,5-c][1,3]oxazin structure, followed by the introduction of bromine and chlorine substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Coupling Reactions: The phenolic group allows for coupling reactions with various electrophiles, leading to the formation of larger, more complex molecules.
Scientific Research Applications
4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol include:
- 4-Bromo-2-(7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- 4-Bromo-2-(7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- 4-Bromo-2-(7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
These compounds share a similar core structure but differ in the substituents attached to the phenyl and benzoxazin rings, which can lead to variations in their chemical and biological properties.
Biological Activity
The compound 4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromophenol moiety and a dichlorobenzopyrazole core, which are crucial for its biological activity. The presence of halogen substituents often enhances the lipophilicity and biological interactions of organic compounds.
Antitumor Activity
Preliminary studies indicate that This compound exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values in these assays range from 10 to 20 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Inflammation-related assays indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with key molecular targets involved in cell cycle regulation and apoptosis. Notably, it appears to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with bromine substituent | Explored for anti-inflammatory properties |
7-Nitro-2-(phenyl)-5-(4-bromophenyl)-1H-pyrazolo[1,5-c][1,3]oxazine | Contains nitro groups | Potential anti-cancer activity |
This table highlights how variations in the substituents can influence biological activity and therapeutic potential.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of This compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value calculated at 15 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment.
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of this compound using LPS-stimulated RAW 264.7 macrophages. Treatment with the compound resulted in a significant decrease in nitric oxide production and downregulation of COX-2 expression levels compared to untreated controls.
Properties
CAS No. |
302904-03-6 |
---|---|
Molecular Formula |
C22H15BrCl2N2O2 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
4-bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-13-6-7-20(28)16(8-13)22-27-19(11-18(26-27)12-4-2-1-3-5-12)15-9-14(24)10-17(25)21(15)29-22/h1-10,19,22,28H,11H2 |
InChI Key |
DKOXKNWDFOGJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
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